molecular formula C22H16F6O2 B13410176 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol

Cat. No.: B13410176
M. Wt: 426.4 g/mol
InChI Key: OACWHDJECWSOIF-UHFFFAOYSA-N
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Description

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol is a complex organic compound characterized by the presence of trifluoromethyl groups and a phenylmethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,2,2-trifluoroacetophenone with phenylmethoxybenzene under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol is unique due to the combination of trifluoromethyl groups and a phenylmethoxyphenyl moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C22H16F6O2

Molecular Weight

426.4 g/mol

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(4-phenylmethoxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C22H16F6O2/c23-21(24,25)20(22(26,27)28,16-6-10-18(29)11-7-16)17-8-12-19(13-9-17)30-14-15-4-2-1-3-5-15/h1-13,29H,14H2

InChI Key

OACWHDJECWSOIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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